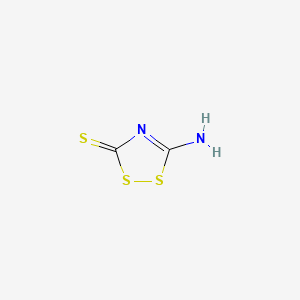

3-Amino-1,2,4-dithiazole-5-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65248. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2,4-dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZHEXZIISFIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=S)SS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218576 | |

| Record name | 1,2,4-Dithiazolidine-3-thione, 5-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-35-1 | |

| Record name | Amino-3H-1,2,4-dithiazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6846-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Dithiazolidine-3-thione, 5-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006846351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthane hydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Dithiazolidine-3-thione, 5-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3H-1,2,4-dithiazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1,2,4-dithiazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione, also known by its trivial names Xanthane Hydride and isoperthiocyanic acid, and the acronym ADTT, is a heterocyclic organic compound with a unique dithiazole ring structure. First synthesized in 1821, it holds historical significance as one of the earliest synthetic organic molecules.[1] Today, it is a commercially available and cost-effective reagent primarily utilized as a highly efficient sulfur-transfer agent in the synthesis of phosphorothioate oligonucleotides, a critical modification in the development of antisense therapeutics.[2][3][4] Beyond this principal application, it exhibits other interesting chemical properties and potential biological activities. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, chemical reactions, and biological relevance.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂N₂S₃ | [5][6] |

| Molecular Weight | 150.25 g/mol | [5][6] |

| CAS Number | 6846-35-1 | [5][6] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 201-203 °C | [7] |

| 200-202 °C | [1] | |

| Boiling Point | ~282.0 °C at 760 mmHg (Predicted) | [8] |

| Density | ~2.0 g/cm³ (Predicted) | [7] |

| pKa | -1.03 ± 0.20 (Predicted) | [9] |

| Flash Point | 124.4 °C | [8] |

| Vapor Pressure | 0.00344 mmHg at 25°C | [9] |

Table 2: Solubility and Stability

| Solvent | Solubility | Source(s) |

| Water | Low solubility, likely insoluble | [10][11] |

| Acetonitrile | Soluble | [1] |

| Acetonitrile/Pyridine (9:1) | Soluble (0.02 M solution) | [1][12] |

| Pyridine | Soluble (0.20 M solution) | [12] |

| Sulfuric Acid | Soluble | [1] |

| Ethanol | Soluble | [13] |

| Methanol | Soluble | [13] |

| Dimethylformamide (DMF) | Soluble | [13] |

| Ether | Insoluble | [13] |

| Acetone | Insoluble | [13] |

| Benzene | Insoluble | [13] |

| Stability | Stable as a crystalline material at ambient temperature in an amber glass bottle. Decomposes in contact with bases and on glass/metallic surfaces in solution. | [10] |

Tautomerism

This compound can exist in tautomeric forms, primarily the thione and thiol forms. Spectroscopic evidence, including IR and NMR studies, suggests that the thione form is the predominant tautomer.[14] The potential for tautomerism is a crucial consideration in understanding the compound's reactivity, as the different forms may exhibit distinct chemical behaviors.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Peaks and Assignments | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 9.66 (s, 1H, NH₂), 9.79 (s, 1H, NH₂) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 183.6 (C5), 208.8 (C=S) | [1] |

| IR (cm⁻¹) | 3199.8, 3005.9 (N-H), 1621.1 (C=N), 1300.0, 1082.0 (C=S) | [1] |

| Mass Spec (HPLC-MS) | m/z 144 [M+1] for a reaction product (thioammeline) | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ammonium thiocyanate with hydrochloric acid.[1]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

18% Hydrochloric acid (HCl)

-

Water

-

Beaker (200 mL)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 35.5 g (0.466 mol) of ammonium thiocyanate in 20 mL of water in a 200 mL beaker.

-

Under constant stirring, add 100 mL (0.537 mol) of 18% HCl (density 1.088 g/cm³).

-

Continue stirring the mixture. Crystals will begin to form.

-

After 6 hours, filter the formed crystals.

-

Wash the collected crystals thoroughly with warm water to remove ammonium chloride impurities.

-

Dry the purified product.

Expected Yield: Approximately 8.1 g (35%) of yellow, needle-shaped crystals.[1]

Sulfurization of Oligonucleotides using ADTT

This protocol outlines the general steps for using ADTT as a sulfurizing agent in automated solid-phase oligonucleotide synthesis.[1][5]

Reagents:

-

0.02 M solution of this compound in a 9:1 (v/v) mixture of acetonitrile and pyridine.

Automated Synthesis Cycle (Sulfurization Step): The standard four-step cycle in phosphoramidite oligonucleotide synthesis consists of detritylation, coupling, capping, and oxidation. For the synthesis of phosphorothioate oligonucleotides, the oxidation step is replaced by a sulfurization step.

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with the incoming nucleoside phosphoramidite.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

-

Sulfurization:

-

The 0.02 M ADTT solution is delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (e.g., 3 minutes) to convert the phosphite triester linkage to a phosphorothioate triester.[15]

-

The column is then washed with acetonitrile to remove excess reagent.

-

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Caption: Automated oligonucleotide sulfurization workflow using ADTT.

Chemical Reactions

Besides its primary role in sulfur transfer, this compound undergoes several other chemical transformations.

Aminomethylation

Xanthane Hydride reacts with primary amines and formaldehyde in a Mannich-type reaction to form derivatives of the novel heterocyclic system 6,7-dihydro-3H,5H-[2][8][13]dithiazolo[4,3-a][9][10][13]triazine-3-thione, albeit in low yields.[16]

Reaction with Dicyandiamide

The reaction of Xanthane Hydride with dicyandiamide leads to the formation of thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione).[1]

Caption: Key chemical reactions of this compound.

Sulfur Transfer Mechanism

The sulfurization of phosphite triesters by ADTT proceeds via a nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of the dithiazole ring. This forms a phosphonium intermediate that subsequently decomposes to yield the desired phosphorothioate triester.

Caption: Simplified mechanism of sulfur transfer from ADTT.

Biological Activity

The biological activities of this compound itself are not extensively documented. However, some studies have explored its potential applications and the activities of related compounds.

-

Corrosion Inhibition: Xanthane Hydride has been shown to be an effective corrosion inhibitor for carbon steel in neutral aqueous media.[1][17]

-

Herbicide Antidote and Plant Growth Regulation: In one study, Xanthane Hydride did not exhibit significant activity as an antidote for the herbicide 2,4-D and showed only weak plant growth-regulating activity.[18]

-

Antifungal Activity of Derivatives: A derivative, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), has demonstrated potent in vitro antifungal activity against various strains of Candida albicans, non-Candida albicans species, dermatophytes, and molds.[7][19] The mean Minimum Inhibitory Concentration (MIC) for C. albicans strains isolated from patients was reported to be 22.01 mg/L on Sabouraud's medium.[7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements: [8][20]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a versatile and economically important heterocyclic compound. Its primary role as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides is well-established and critical for the development of nucleic acid-based therapeutics. While its other chemical reactivities and biological properties are less explored, initial studies suggest potential applications in areas such as corrosion inhibition and as a scaffold for the development of new bioactive molecules. This guide provides a foundational understanding of its core properties, serving as a valuable resource for researchers and professionals working with this compound. Further investigation into its biological activities and reaction mechanisms will undoubtedly uncover new applications for this historic yet highly relevant molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. polyorginc.com [polyorginc.com]

- 7. In vitro antifungal activity of N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. empbiotech.com [empbiotech.com]

- 9. chembk.com [chembk.com]

- 10. xanthane hydride | 6846-35-1 [chemicalbook.com]

- 11. 5-Amino-3H-1,2,4-Dithiazole-3-Thione: Properties, Uses, Safety, Supplier China | High Purity Chemical Compound [chemheterocycles.com]

- 12. Xanthane Hydride | 6846-35-1 | TCI AMERICA [tcichemicals.com]

- 13. xanthane hydride Manufacturer,Supplier [mingyuanchemical.com]

- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 15. empbiotech.com [empbiotech.com]

- 16. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3-Amino-1,2,4-dithiazole-5-thione (CAS 6846-35-1): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1,2,4-dithiazole-5-thione, a heterocyclic compound with the CAS number 6846-35-1. Also known by its synonym Xanthane hydantoate or the abbreviation ADTT, this compound is a versatile reagent in synthetic chemistry and has been investigated for its biological activities. This document collates available data on its chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety information. Particular emphasis is placed on its established role as a sulfur-transfer agent in oligonucleotide synthesis and its potential, though less documented, applications in drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its fundamental properties are summarized in the table below. The molecule exists in tautomeric forms, with the thione form being predominant.

| Property | Value | Reference(s) |

| CAS Number | 6846-35-1 | [1] |

| Molecular Formula | C₂H₂N₂S₃ | [2] |

| Molecular Weight | 150.25 g/mol | [1] |

| Appearance | Light yellow or yellow powder | [1] |

| Melting Point | 201-203 °C | [3] |

| Boiling Point | 282 °C at 760 mmHg | [3] |

| Purity (by HPLC) | ≥ 98.0 % | [1] |

| Water Content (KF Coulometric) | ≤ 0.5 % | [1] |

Synthesis and Spectroscopic Characterization

Synthesis

Spectroscopic Data

Detailed spectroscopic data with peak assignments for this compound is not extensively reported in the public domain. However, its structure has been confirmed by various spectroscopic methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR data for the parent compound are not explicitly detailed in the reviewed literature.

Infrared (IR) Spectroscopy:

-

Commercial suppliers confirm the identity of the compound by IR spectroscopy, stating that the spectrum of a sample should match that of a working standard.[1] Specific peak assignments for the functional groups of this compound are not provided in the available literature.

Mass Spectrometry (MS):

-

Detailed mass spectrometry data, including fragmentation patterns for the parent compound, is not available in the reviewed literature.

Applications in Organic Synthesis

Sulfur-Transfer Agent in Oligonucleotide Synthesis

The most well-documented application of this compound (ADTT) is as a highly efficient sulfur-transfer reagent for the synthesis of oligonucleotide phosphorothioates.[4][5] This modification is crucial in the development of antisense oligonucleotides, as it confers nuclease resistance.

Experimental Protocol: Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

The following is a general protocol for the sulfurization step in automated solid-phase oligonucleotide synthesis using ADTT:

-

Preparation of Sulfurizing Reagent: A 0.02 M solution of ADTT is prepared in a mixture of acetonitrile and pyridine (9:1 v/v).[5]

-

Sulfurization Step: Following the coupling of the phosphoramidite to the solid support-bound oligonucleotide, the sulfurizing reagent is introduced.

-

Reaction Time: The sulfurization reaction is typically carried out for a short duration, for example, 2 minutes.

-

Efficiency: This method has been reported to achieve a sulfurization efficiency of over 99.7%.[4]

Workflow for Oligonucleotide Synthesis using ADTT:

Mechanism of Sulfur Transfer:

The sulfurization reaction proceeds via nucleophilic attack of the phosphorus (III) atom of the phosphite triester intermediate on one of the sulfur atoms of ADTT. This is followed by the cleavage of the S-S bond and subsequent rearrangement to form the stable phosphorothioate triester and byproducts.

Biological Activity

While the parent compound, this compound, has been noted for potential biological activities, concrete data, especially regarding anticancer properties, is sparse. The available information primarily pertains to its derivatives.

Anticancer Activity

There is a lack of direct evidence in the reviewed literature detailing the cytotoxic effects or IC₅₀ values of this compound on cancer cell lines. Research into the anticancer properties of related heterocyclic systems, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, is extensive, but this cannot be directly extrapolated to the core compound of this guide.

Antifungal Activity of Derivatives

A derivative of the subject compound, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), has demonstrated in vitro antifungal activity against various fungal strains.

Experimental Protocol: Antifungal Susceptibility Testing

A broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal isolates.

-

Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud's agar) and a standardized suspension of fungal cells is prepared.

-

Serial Dilution: The test compound (DTRTA) is serially diluted in a suitable broth medium (e.g., RPMI 1640) in microtiter plates.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Quantitative Data: Antifungal Activity of DTRTA

| Fungal Species | Medium | Mean MIC (mg/L) |

| Candida albicans (clinical isolates) | Sabouraud's | 22.01 |

| Candida albicans (ATCC 10231) | Sabouraud's | 12.5 |

| Candida albicans (clinical isolates) | YNB | 17.8 |

| Candida albicans (ATCC 10231) | YNB | 6.25 |

| Non-C. albicans | Sabouraud's | 33 |

| Non-C. albicans | YNB | 18.2 |

| Dermatophytes | Not specified | 3 - 50 |

| Molds | Not specified | 25 - 100 |

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes the key safety information.

| Hazard Information | Precautionary Measures |

| Causes skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| May cause damage to organs through prolonged or repeated exposure. | Do not breathe dust/fume/gas/mist/vapors/spray. |

| Storage | Store locked up. Keep container tightly closed in a dry and well-ventilated place. |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Conclusion

This compound is a commercially available and highly effective sulfurizing agent, playing a crucial role in the synthesis of modified oligonucleotides for therapeutic and research purposes. While its potential as a lead compound in drug discovery, particularly in the development of antifungal agents, is suggested by the activity of its derivatives, there is a notable absence of comprehensive studies on the biological activities, including anticancer effects, of the parent compound itself. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized protocols for its synthesis and detailed spectroscopic characterization. This would undoubtedly enhance its utility and application in both synthetic chemistry and medicinal research.

References

Xanthane Hydride: A Technical Guide to its Chemical Structure, Tautomerism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xanthane Hydride (CAS No. 6846-35-1), a versatile heterocyclic compound. This document elucidates its chemical structure, explores its tautomeric forms, presents key quantitative data, and details experimental protocols for its synthesis and primary applications.

Chemical Structure and Tautomerism

Xanthane Hydride is chemically known as 5-Amino-3H-1,2,4-dithiazole-3-thione.[1] Its molecular formula is C₂H₂N₂S₃, and it has a molecular weight of approximately 150.23 g/mol .[2] The structural integrity of Xanthane Hydride has been confirmed through various spectroscopic methods, including X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.[1]

A critical aspect of Xanthane Hydride's chemistry is its existence in multiple tautomeric forms. The synonyms for this compound, such as 3-Amino-1,2,4-dithiazole-5-thione and 5-Imino-5H-[3][4][5]dithiazole-3-thiol, strongly indicate the presence of both amino-imino and thione-thiol tautomerism.[1] While quantitative data on the equilibrium of these tautomers in different solvents is not extensively documented in publicly available literature, spectroscopic evidence from related compounds suggests that the 5-Amino-3H-1,2,4-dithiazole-3-thione form is the predominant tautomer under typical conditions.[1]

The potential tautomeric forms of Xanthane Hydride are illustrated in the diagram below. This includes the amino-thione form (the most stable), the imino-thione form, the amino-thiol form, and the imino-thiol form.

Data Presentation

This section summarizes the available quantitative data for Xanthane Hydride, focusing on its physical properties and its efficacy as a corrosion inhibitor.

Table 1: Physical and Chemical Properties of Xanthane Hydride

| Property | Value | Reference |

| CAS Number | 6846-35-1 | [1] |

| Molecular Formula | C₂H₂N₂S₃ | [2] |

| Molecular Weight | 150.23 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 207 - 209 °C | |

| Purity (HPLC) | >96.0% | [1] |

Table 2: Corrosion Inhibition Efficacy of Xanthane Hydride on Steel 20 in Borate Buffer (pH 7.4)

| Parameter | Without Inhibitor | With 0.5 g/L Xanthane Hydride | With 1.0 g/L Xanthane Hydride | Reference |

| Current Density at Passivation Start (A/m²) | - | 0.36 | 0.12 | [6] |

| Current Density in Passive State (A/m²) | - | 0.09 | 0.02 | [6] |

| Potential of Complete Passivation (mV) | -20 | -20 to -50 | -20 to -50 | [6] |

| Transpassivity Potential (mV) | - | 1340 | 1450 | [6] |

| Corrosion Inhibition Coefficient | - | - | 11.5 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Xanthane Hydride and its primary application as a sulfur-transfer reagent in oligonucleotide synthesis.

Synthesis of Xanthane Hydride

A documented method for the synthesis of Xanthane Hydride involves the reaction of thiourea with dimethyl sulfate.[5]

Materials:

-

Thiourea

-

Dimethyl sulfate

-

p-Toluenesulfonic acid

-

Absolute ethanol

-

Sulfolane

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7.60 g of thiourea and 50 ml of absolute ethanol.

-

Add 0.86 g of p-toluenesulfonic acid to the mixture.

-

Slowly add the desired molar equivalent of dimethyl sulfate (the original protocol tested ratios from 0.8:1 to 3:1 relative to thiourea, with optimal yields around a 2.5:1 ratio).

-

Heat the reaction mixture to reflux with stirring and maintain reflux for 6 hours.

-

After cooling, remove the reaction solvent by distillation under reduced pressure.

-

To the distillation residue, add 100 ml of sulfolane and stir until dissolved.

-

Add 40.86 g of DDQ to the reaction flask.

-

Stir the reaction at 30°C for 12 hours, then increase the temperature to 50°C and continue the reaction for an additional 2 hours.

-

Pour the reaction mixture into a stirred mixture of 200 g of crushed ice and 200 ml of ice water.

-

Continue stirring for 1 hour, then collect the resulting brown oily solid by filtration.

-

Purify the crude product by suspending it in 200 ml of absolute ethanol cooled to 0°C, maintaining the temperature for 30 minutes, and then filtering again.

-

Wash the yellow filter cake with absolute ethanol at a temperature below 0°C and dry to obtain Xanthane Hydride as a yellow crystalline powder.

Application in Oligonucleotide Synthesis: Sulfurization of Phosphite Triesters

Xanthane Hydride is a highly efficient sulfur-transfer reagent for the solid-phase synthesis of oligonucleotide phosphorothioates.[2][3] It offers the advantage of not producing oxidizing byproducts.

Materials:

-

Controlled pore glass (CPG) solid support with bound nucleoside

-

Phosphoramidite monomers

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solution

-

Oxidizing solution (for standard phosphodiester linkages)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Xanthane Hydride solution (0.02 M in a 9:1 mixture of acetonitrile and pyridine)[2]

-

Automated DNA/RNA synthesizer

Procedure (within an automated synthesis cycle):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

-

Sulfurization: Instead of the standard oxidation step, the sulfurization solution (0.02 M Xanthane Hydride in 9:1 acetonitrile:pyridine) is introduced to the synthesis column. The solution is allowed to react for a specified time (e.g., 2-3 minutes) to convert the newly formed phosphite triester linkage to a phosphorothioate triester.[2][7]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.

-

The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a final deprotection step (e.g., with concentrated ammonium hydroxide).

The mechanism of sulfurization involves the nucleophilic attack of the phosphorus(III) center of the phosphite triester on one of the sulfur atoms of Xanthane Hydride.[4]

This guide provides a foundational understanding of Xanthane Hydride for professionals in research and drug development. The provided data and protocols are intended to facilitate its synthesis and application in the laboratory.

References

- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of the sulfurisation of phosphines and phosphites using this compound (xanthane hydride) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. xanthane hydride synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Atom Scientific Ltd | Product | ADTT (5-Amino-3H-1,2,4-dithiazole-3-thione; Xanthane Hydride) [atomscientific.com]

A Comprehensive Technical Guide on the Spectroscopic Data of 3-Amino-1,2,4-dithiazole-5-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Amino-1,2,4-dithiazole-5-thione, a compound also known by the common names Xanthane Hydride and ADTT. This molecule is of significant interest as an efficient sulfur-transfer reagent, particularly in the large-scale synthesis of oligonucleotide phosphorothioates.[1][2] The structural elucidation of this compound has been confirmed through various analytical methods, including X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.[3]

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.66 | Singlet | NH₂ |

| 9.79 | Singlet | NH₂ | |

| ¹³C | 183.6 | - | C5 |

| 208.8 | - | C=S (Thione) |

Table 2: Infrared (IR) Spectroscopic Data [3]

| Wavenumber (ν, cm⁻¹) | Functional Group Assignment |

| 3199.8 | N-H Stretch |

| 3005.9 | N-H Stretch |

| 1621.1 | C=N Stretch |

| 1300.0 | C=S Stretch |

| 1082.0 | C=S Stretch |

Experimental Protocols

Synthesis of this compound [3]

A solution of ammonium thiocyanate (35.5 g, 0.466 mol) in 20 mL of water was prepared in a 200 mL beaker. To this solution, 100 mL of 18% hydrochloric acid (d = 1.088 g/cm³) was added under stirring. The reaction mixture was allowed to stand for 6 hours, during which time crystal formation occurred. The resulting yellow, needle-shaped crystals were collected by filtration, thoroughly washed with warm water to remove ammonium chloride impurities, and subsequently dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound was dissolved in a suitable deuterated solvent, such as DMSO-d₆, to an appropriate concentration for NMR analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters were used to obtain the spectrum, which shows two distinct singlets for the amino protons. For ¹³C NMR, a proton-decoupled spectrum was acquired to identify the chemical shifts of the two carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum was obtained using a solid sample of the compound. A common method for this is the preparation of a KBr pellet, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disc.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provided characteristic absorption bands corresponding to the N-H, C=N, and C=S functional groups present in the molecule.[3]

Visualized Workflow: Application in Oligonucleotide Synthesis

This compound (ADTT) is widely utilized as a sulfurizing agent in the solid-phase synthesis of oligonucleotide phosphorothioates. The following diagram illustrates the logical workflow of this process.

Caption: Workflow of oligonucleotide phosphorothioate synthesis using ADTT.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-3H-1,2,4-dithiazole-3-thione, commonly known as Xanthane Hydride or ADTT. The document details its chemical structure, physical characteristics, and its primary application as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential. Experimental protocols for its use in solid-phase synthesis, its reaction mechanism, and a summary of its known, albeit limited, biological activities are presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and nucleic acid research.

Introduction

5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT), also known by its historical name Xanthane Hydride, is a heterocyclic organic compound with the molecular formula C₂H₂N₂S₃.[1][2] It is a high-purity, stable sulfur-transfer reagent widely employed in the synthesis of phosphorothioate oligonucleotides.[3][4] This modification, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone, confers nuclease resistance to the oligonucleotides, enhancing their stability and therapeutic potential in applications such as antisense therapy and gene silencing.[3]

Physical and Chemical Properties

ADTT is a yellow to brown crystalline solid.[5][6] Its core structure consists of a five-membered dithiazole ring. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of ADTT

| Property | Value | Reference(s) |

| IUPAC Name | 5-amino-1,2,4-dithiazole-3-thione | [7] |

| Synonyms | Xanthane Hydride, 3-Amino-1,2,4-dithiazole-5-thione | [1][3][7] |

| CAS Number | 6846-35-1 | [1][2] |

| Molecular Formula | C₂H₂N₂S₃ | [1][2] |

| Molecular Weight | 150.25 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [5][6] |

| Melting Point | 201-203 °C, 207-209 °C | [1][2] |

| Boiling Point | 2.00 °C (Note: This value from several sources is highly unlikely for a solid with a high melting point and may indicate decomposition at higher temperatures.) | [1] |

| Density | 2.00 g/cm³ | [1] |

| Flash Point | 124 °C | [1] |

| Solubility | Insoluble in water; soluble in some polar organic solvents. | [8][9] |

| pKa (Predicted) | -1.03 ± 0.20 | [1] |

| LogP (Predicted) | -0.09 to 1.51629 | [2][10] |

Experimental Protocols

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using ADTT

ADTT is a highly efficient sulfur-transfer reagent compatible with automated solid-phase oligonucleotide synthesis.[4] The following protocol is a general guideline for its use.

Materials:

-

ADTT (Xanthane Hydride)

-

Anhydrous Acetonitrile (MeCN)

-

Anhydrous Pyridine

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Phosphoramidite monomers

-

Activator (e.g., 1H-tetrazole)

-

Capping reagents

-

Deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

Preparation of Sulfurizing Reagent: Prepare a 0.02 M solution of ADTT in a mixture of anhydrous acetonitrile and anhydrous pyridine (9:1 v/v).[2]

-

Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. A typical cycle for the incorporation of one phosphorothioate linkage consists of the following steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with the incoming phosphoramidite monomer in the presence of an activator to form a phosphite triester linkage.

-

Sulfurization: The unstable phosphite triester is converted to a stable phosphorothioate triester by introducing the ADTT solution. A reaction time of 2 minutes is typically sufficient.[2]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

-

-

Repeat Cycles: Repeat the synthesis cycle for each subsequent nucleotide to be added to the oligonucleotide chain.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a suitable reagent, such as concentrated ammonium hydroxide.

-

Purification: The crude phosphorothioate oligonucleotide is then purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the solid-phase synthesis of phosphorothioate oligonucleotides using ADTT.

Mechanism of Action

Sulfurization Reaction

The sulfurization of the phosphite triester to the phosphorothioate triester by ADTT proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazole ring. This leads to the formation of a phosphonium intermediate, which then decomposes to yield the desired phosphorothioate triester and byproducts.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. 3H-1,2-dithiole-3-thione suppresses LPS-induced proinflammatory responses in macrophages: potential involvement of antioxidant induction, NF-κB, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Amino-3H-1,2,4-Dithiazole-3-Thione: Properties, Uses, Safety, Supplier China | High Purity Chemical Compound [chemheterocycles.com]

- 9. Xanthohumol-induced transient superoxide anion radical formation triggers cancer cells into apoptosis via a mitochondria-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth inhibitory and apoptosis-inducing effects of xanthohumol, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. 3H-1,2-dithiole-3-thione targets nuclear factor kappaB to block expression of inducible nitric-oxide synthase, prevents hypotension, and improves survival in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthane Hydride: A Technical Guide to its Discovery, History, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthane Hydride, chemically known as 5-amino-1,2,4-dithiazole-3-thione or 3-amino-1,2,4-dithiazole-5-thione (ADTT), holds a significant, albeit often overlooked, place in the history of organic chemistry. Its synthesis by Friedrich Wöhler in 1821 predates his more famous synthesis of urea and represents one of the earliest creations of an organic compound from inorganic starting materials.[1][2] While its historical importance is notable, the contemporary relevance of Xanthane Hydride lies in its critical role as an efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a class of therapeutic molecules with broad applications.[3][4][5] This guide provides an in-depth overview of the discovery and history of Xanthane Hydride, its chemical properties, and its application in modern drug development, including detailed experimental protocols and quantitative data.

Discovery and History

Wöhler's Pioneering Synthesis

In 1821, seven years prior to his landmark synthesis of urea, German chemist Friedrich Wöhler synthesized Xanthane Hydride, making it one of the very first organic compounds to be created from inorganic precursors.[1][2] This significant achievement was accomplished through the reaction of mercury(II) thiocyanate with hydrochloric acid.[2] Wöhler's early work on Xanthane Hydride was a crucial, though less celebrated, step in challenging the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2] This synthesis provided an early demonstration that the transformation of inorganic substances into more complex organic molecules was possible, laying the groundwork for the unification of organic and inorganic chemistry.[2]

Challenges in Structural Elucidation

Despite its early synthesis, the precise molecular structure of Xanthane Hydride remained a puzzle for a considerable time.[2] The potential for isomerization and the limitations of analytical techniques in the 19th and early 20th centuries presented significant challenges to its characterization.[2] Various structures were proposed over the years, leading to a period of ambiguity. It was not until the advent of modern analytical methods, such as X-ray diffraction analysis, IR and NMR spectroscopy, and mass spectrometry, that the definitive structure of Xanthane Hydride as 5-amino-3H-1,2,4-dithiazole-3-thione was confirmed.[1]

Chemical Properties and Applications

Xanthane Hydride is a versatile chemical compound with a range of applications stemming from its unique molecular structure and reactivity.[6] It is a yellow, needle-shaped crystalline solid with a melting point of 200-202°C.[1]

Sulfur-Transfer Agent in Oligonucleotide Synthesis

The most prominent application of Xanthane Hydride is as a sulfurizing agent in the solid-phase synthesis of phosphorothioate oligonucleotides.[3][4][7] Phosphorothioate oligonucleotides are synthetic analogs of natural nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[5][7] This modification confers significant resistance to degradation by nucleases, a critical property for their use as therapeutic agents, such as antisense oligonucleotides and siRNAs.[5][7]

Xanthane Hydride is favored in this process because it is an efficient and cost-effective sulfur-transfer reagent that is fully compatible with automated solid-phase synthesis.[3][4] The proposed mechanism involves the nucleophilic attack of the phosphorus atom of the phosphite triester on one of the sulfur atoms of the Xanthane Hydride molecule, followed by the decomposition of the intermediate to form the stable phosphorothioate.[2][8]

Other Applications

Beyond its primary role in oligonucleotide synthesis, Xanthane Hydride has been investigated for other applications, including:

-

Corrosion Inhibition: It has been shown to be a relatively efficient inhibitor of carbon steel corrosion in neutral aqueous media.[1]

-

Agrochemicals: It has been explored as a component in the development of pesticides and herbicides.[6]

-

Organic Synthesis: It serves as a precursor in the synthesis of various heterocyclic compounds.[1][6]

Experimental Protocols

The following protocol describes the standard solid-phase synthesis of a phosphorothioate oligonucleotide using Xanthane Hydride as the sulfurizing agent.

Materials and Reagents

-

Controlled pore glass (CPG) or polystyrene solid support

-

Phosphoramidite monomers

-

Activator (e.g., 1H-tetrazole, 0.25 M dicyanoimidazole in acetonitrile)[9]

-

Detritylation reagent (e.g., 3% trichloroacetic acid in dichloromethane)[9][10]

-

Sulfurizing reagent: Xanthane Hydride solution (e.g., 0.1 M in a 1:1 mixture of pyridine and acetonitrile)[9]

-

Capping reagents (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/pyridine/THF)[7][9]

-

Oxidizing agent (for phosphodiester linkages, if any): 50 mM I2 in pyridine/H2O[10]

-

Washing solvent: Acetonitrile

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

Synthesis Cycle

The synthesis is an automated, cyclic process where each cycle adds one nucleotide to the growing chain.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support using the detritylation reagent.

-

Coupling: The next phosphoramidite monomer, activated by the activator, is coupled to the free 5'-hydroxyl group of the support-bound nucleotide.

-

Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by introducing the Xanthane Hydride solution.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 2. This compound | 6846-35-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Xanthane Hydride | 6846-35-1 | TCI AMERICA [tcichemicals.com]

- 5. oligotherapeutics.org [oligotherapeutics.org]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 9. Nuclear and Cytoplasmatic Quantification of Unconjugated, Label-Free Locked Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative measurement of cytosolic and nuclear penetration of oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-1,2,4-dithiazole-5-thione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione, also known as Xanthane Hydride or ADTT, is a versatile heterocyclic compound with a growing profile of applications in medicinal chemistry and organic synthesis. Initially recognized for its utility as a sulfur-transfer reagent in the large-scale synthesis of oligonucleotide phosphorothioates, recent research has unveiled its potential as a scaffold for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and burgeoning biological activities, with a particular emphasis on its anticancer and antimicrobial prospects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

This compound is a yellow crystalline powder with the molecular formula C₂H₂N₂S₃ and a molecular weight of 150.25 g/mol .[4] It is a commercially available and relatively inexpensive compound.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₂S₃ | [4] |

| Molecular Weight | 150.25 g/mol | [4] |

| Appearance | Light yellow to brown powder/crystal | [5] |

| Melting Point | 201-203 °C | [6] |

| Flash Point | 124 °C | [7] |

| Density | 2.0±0.1 g/cm³ | [6] |

| pKa | -1.03±0.20 (Predicted) | [7] |

Synthesis of this compound (Xanthane Hydride)

While commercially available, understanding the synthesis of this compound is crucial for researchers. One documented method involves the reaction of ammonium thiocyanate with hydrochloric acid.

Experimental Protocol: Synthesis from Ammonium Thiocyanate

-

Materials: Ammonium thiocyanate, 18% Hydrochloric acid.

-

Procedure:

-

Dissolve 35.5 g (0.466 mol) of ammonium thiocyanate in 20 mL of water in a 200 mL beaker.

-

Under stirring, add 100 mL (0.537 mol) of 18% HCl (d=1.088 g/cm³).

-

Allow the mixture to stand for 6 hours, during which crystals will form.

-

Filter the formed crystals and wash them thoroughly with warm water to remove ammonium chloride impurities.

-

Dry the resulting yellow, needle-shaped crystals.

-

-

Yield: 8.1 g (35%).

-

Characterization: Melting point 200-202 °C. IR spectrum (ν, cm⁻¹): 3199.8, 3005.9 (N-H), 1621.1 (C=N), 1300.0, 1082.0 (C=S).[8]

Another synthetic approach starts from thiourea and dimethyl sulfate.

Experimental Protocol: Synthesis from Thiourea and Dimethyl Sulfate

-

Materials: Thiourea, dimethyl sulfate, 4-methylbenzenesulfonic acid, absolute ethanol, sulfolane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ice.

-

Procedure:

-

In a 150 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7.60 g of thiourea and 50 mL of absolute ethanol.

-

Add 0.86 g of 4-methylbenzenesulfonic acid.

-

Add dimethyl sulfate (the molar ratio of dimethyl sulfate to thiourea can be varied, for example, 1.1:1).

-

Heat the mixture to reflux with stirring and maintain reflux for 6 hours.

-

Distill off the reaction solvent under reduced pressure.

-

To the distillation residue, add 100 mL of sulfolane and stir until dissolved.

-

Add 40.86 g of DDQ to the reaction flask.

-

Stir the reaction at 30°C for 12 hours, then increase the temperature to 50°C and continue the reaction for 2 hours.

-

Pour the reaction mixture into a stirred mixture of 200 g of crushed ice and 200 mL of ice water.

-

Continue stirring for 1 hour and then filter the precipitate.

-

The resulting brown oily solid is poured into 200 mL of absolute ethanol cooled to 0°C and kept at this temperature for 30 minutes before filtering again.

-

Wash the yellow filter cake with absolute ethanol below 0°C and dry to obtain the product as a yellow crystalline powder.

-

-

Yield: Molar yields can reach up to 95.4% depending on the reactant ratios.

Applications in Organic Synthesis

The primary and most well-documented application of this compound is as a sulfur-transfer reagent, particularly in the synthesis of oligonucleotide phosphorothioates.[1][2][3] This is a critical modification in the development of antisense oligonucleotides, a class of therapeutic agents.

dot

Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides using ADTT.

Experimental Protocol: Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

-

Reagents: A 0.02 M solution of this compound in a 9:1 mixture of acetonitrile and pyridine.

-

Procedure (within an automated DNA/RNA synthesizer):

-

The synthesis is carried out on an automated synthesizer using standard phosphoramidite chemistry protocols.

-

Following the coupling step which forms a phosphite triester linkage, the sulfurization step is performed.

-

The ADTT solution is delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (e.g., 2 minutes) to convert the phosphite triester to a phosphorothioate triester.

-

After the completion of the entire oligonucleotide sequence, the product is cleaved from the solid support and deprotected.

-

The crude phosphorothioate oligonucleotide is then purified, typically by reversed-phase high-pressure liquid chromatography (HPLC).[1]

-

Biological Activities

While its role in oligonucleotide synthesis is well-established, emerging research has highlighted the potential of this compound and its derivatives as biologically active molecules, particularly in the realms of anticancer and antimicrobial therapies. The core dithiazole scaffold appears to be a promising pharmacophore for the design of novel therapeutic agents.

Anticancer Activity

Derivatives of the closely related 1,2,4-thiadiazole and 1,3,4-thiadiazole heterocycles have demonstrated significant anticancer activity. These compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, and the induction of apoptosis.

For instance, certain 1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents, which interfere with the assembly of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. Other 1,3,4-thiadiazole compounds have shown efficacy as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. By inhibiting HDACs, these compounds can alter gene expression patterns in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[4]

dot

Caption: Potential anticancer mechanisms of action for thiadiazole derivatives.

Table 2: Anticancer Activity of Selected Thiadiazole and Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MCF-7 (Breast) | 0.10 ± 0.084 - 11.5 ± 6.49 | Not specified | [9] |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MDA MB-231 (Breast) | Not specified | Not specified | [9] |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | A549 (Lung) | Not specified | Not specified | [9] |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | DU-145 (Prostate) | Not specified | Not specified | [9] |

| 1,3,4-Thiadiazole derivative (Compound 2g) | LoVo (Colon) | 2.44 | Induces G2/M arrest and apoptosis | [6] |

| 1,3,4-Thiadiazole derivative (Compound 2g) | MCF-7 (Breast) | 23.29 | Induces G2/M arrest and apoptosis | [6] |

| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Induces apoptosis via Caspase 3/8 and BAX activation | [10] |

| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Induces apoptosis via Caspase 3/8 and BAX activation | [10] |

Antimicrobial Activity

Derivatives of 1,2,4-dithiazoles and related heterocycles have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

A series of synthesized 1,2,4-dithiazole derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and for antifungal activity against Candida albicans and Aspergillus niger. Several of these compounds exhibited moderate antibacterial and antifungal properties.[7] The mechanism of action for these antimicrobial activities is an area of ongoing investigation.

dot

References

- 1. sciforum.net [sciforum.net]

- 2. xanthane hydride synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bepls.com [bepls.com]

- 5. daneshyari.com [daneshyari.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anticonvulsant, Antimicrobial and Analgesic activity of Novel 1,2,4-Dithiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 3-Amino-1,2,4-dithiazole-5-thione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1,2,4-dithiazole-5-thione scaffold is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a dithiazolethione core, provide a versatile platform for the synthesis of a wide array of novel derivatives. These derivatives have shown promise in various applications, including as sulfur-transfer reagents in oligonucleotide synthesis and as potential therapeutic agents. This technical guide provides an in-depth overview of the synthesis of various this compound derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways.

I. Synthesis of N,N-Disubstituted-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide Derivatives

A prominent class of derivatives is formed through the reaction of the amino group of this compound with formamide acetals or other amidating agents. These N,N-disubstituted-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide derivatives have been investigated for their utility as efficient sulfur-transfer reagents.[1]

A. General Synthetic Pathway

The synthesis typically involves the condensation of this compound with a dialkylformamide dialkyl acetal. The reaction proceeds smoothly to yield the corresponding formimidamide derivative.

Caption: General synthesis of formimidamide derivatives.

B. Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide

This protocol is adapted from the work of Guzaev, 2011.[1]

-

Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: N,N-dimethylformamide dimethyl acetal (1.1 eq) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a period of time (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N,N-dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide.

C. Quantitative Data

| Derivative | R1 | R2 | Yield (%) | Melting Point (°C) | Reference |

| 1 | CH₃ | CH₃ | 95 | 178-180 | [1] |

| 2 | C₂H₅ | C₂H₅ | Not Reported | Not Reported | [1] |

II. Synthesis of 3-Acylamino-1,2,4-dithiazole-5-thione Derivatives

Acylation of the amino group of this compound with various acylating agents, such as acid chlorides or anhydrides, leads to the formation of 3-acylamino derivatives. These compounds are of interest for their potential biological activities.

A. General Synthetic Pathway

The amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Caption: General synthesis of acylamino derivatives.

B. Experimental Protocol: General Procedure for Acylation

-

Reaction Setup: this compound (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine) under an inert atmosphere.

-

Reagent Addition: The acylating agent (e.g., an acid chloride or acid anhydride, 1.1 eq) is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified duration until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

C. Quantitative Data

No specific quantitative data for the synthesis of 3-acylamino-1,2,4-dithiazole-5-thione derivatives was found in the searched literature. The following table is a representative template for presenting such data when available.

| Derivative | R-Group | Yield (%) | Melting Point (°C) | Spectral Data Highlights |

| 3 | CH₃ | - | - | - |

| 4 | C₆H₅ | - | - | - |

III. Synthesis of 3-Ureido-1,2,4-dithiazole-5-thione Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to ureido or thioureido derivatives, respectively. These compounds have potential applications in drug discovery due to the presence of the urea or thiourea moiety, which can participate in hydrogen bonding interactions with biological targets.

A. General Synthetic Pathway

The nucleophilic amino group of the dithiazolethione attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea derivative.

Caption: General synthesis of ureido/thioureido derivatives.

B. Experimental Protocol: General Procedure for Reaction with Isocyanates/Isothiocyanates

-

Reaction Setup: A solution of this compound (1.0 eq) is prepared in an anhydrous aprotic solvent (e.g., THF or acetonitrile) in a reaction vessel.

-

Reagent Addition: The corresponding isocyanate or isothiocyanate (1.0-1.2 eq) is added to the solution, either neat or as a solution in the same solvent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for a period ranging from a few hours to overnight, with progress monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed in vacuo. The resulting solid is typically washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting materials and then purified by recrystallization or column chromatography if necessary.

C. Quantitative Data

Specific quantitative data for the synthesis of 3-ureido-1,2,4-dithiazole-5-thione derivatives were not explicitly found in the performed searches. The table below serves as a template for organizing such data.

| Derivative | R-Group | Reagent Type | Yield (%) | Melting Point (°C) | Spectral Data Highlights |

| 5 | Phenyl | Isocyanate | - | - | - |

| 6 | Ethyl | Isothiocyanate | - | - | - |

Conclusion

This technical guide has outlined the primary synthetic routes for the derivatization of this compound. The methodologies presented for the synthesis of formimidamide, acylamino, and ureido derivatives provide a solid foundation for researchers to explore the chemical space around this versatile heterocyclic core. The provided experimental protocols and data table templates are intended to facilitate the practical synthesis and characterization of these novel compounds. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully unlock the potential of this promising scaffold.

References

The Evolving Landscape of 3-Amino-1,2,4-dithiazole-5-thione Derivatives: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-amino-1,2,4-dithiazole-5-thione, has emerged as a molecule of interest with a range of potential biological applications. While its primary recognition has been as a sulfur-transfer reagent in oligonucleotide synthesis, recent studies have begun to unveil the therapeutic potential of its derivatives. This technical guide provides a comprehensive analysis of the current state of knowledge regarding the biological activities of these compounds, with a focus on antifungal, anticancer, and antibacterial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of experimental workflows to aid in the design and execution of future research in this promising area.

Antifungal Activity

The most well-documented biological activity of a this compound derivative is its antifungal efficacy. A notable example is N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), which has demonstrated potent activity against a variety of fungal pathogens.

Quantitative Antifungal Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The following table summarizes the reported MIC values for DTRTA against various fungal species.

| Fungal Species | Medium | Mean MIC (mg/L) | MIC Range (mg/L) | Reference |

| Candida albicans (clinical isolates) | Sabouraud's | 22.01 | - | [1] |

| Candida albicans ATCC 10231 | Sabouraud's | 12.5 | - | [1] |

| Candida albicans (clinical isolates) | YNB | 17.8 | - | [1] |

| Candida albicans ATCC 10231 | YNB | 6.25 | - | [1] |

| non-Candida albicans (7 strains) | Sabouraud's | 33 | - | [1] |

| non-Candida albicans (7 strains) | YNB | 18.2 | - | [1] |

| Dermatophytes (12 strains) | - | - | 3 - 50 | [1] |

| Molds (20 strains) | - | 25 - 100 | - | [1] |

Anticancer and Antibacterial Activities: An Area of Nascent Research

While the antifungal properties of specific this compound derivatives are being established, their potential as anticancer and antibacterial agents remains a largely unexplored frontier. Literature searches for quantitative data (e.g., IC50 values for anticancer activity, MIC values for antibacterial activity) on derivatives of this specific dithiazole core have not yielded substantial results. Much of the existing research focuses on structurally related heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which have shown significant promise in these areas.

The lack of extensive data on the anticancer and antibacterial activities of this compound derivatives highlights a significant gap in the current research landscape and represents a promising avenue for future investigation. The development and screening of novel derivatives against various cancer cell lines and bacterial strains are warranted to fully elucidate the therapeutic potential of this scaffold.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, detailed methodologies for key in vitro assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[2][3]

Materials:

-

Test compound (e.g., DTRTA)

-

Fungal isolates (e.g., Candida species)

-

RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or water

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

-

-

Drug Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-1,2,4-dithiazole-5-thione (ADTT) with Phosphites

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The acronym "ADTT" can refer to multiple chemical compounds. In the context of reactions with phosphites for sulfurization, the scientific literature predominantly discusses 3-amino-1,2,4-dithiazole-5-thione , also known as xanthane hydride . This guide will focus on the reaction of this specific compound with phosphites.

Introduction

The reaction between phosphite triesters and a sulfur-transfer reagent is a cornerstone of modern therapeutic oligonucleotide synthesis, specifically for the creation of phosphorothioate linkages. These modified backbones are critical for enhancing the nuclease resistance and pharmacokinetic properties of antisense oligonucleotides and siRNAs. Among the various sulfurizing agents, this compound (ADTT), or xanthane hydride, has emerged as a highly efficient, stable, and cost-effective option. This guide provides a detailed exploration of its reaction mechanism with phosphites, supported by experimental protocols and quantitative data.

The Reaction Mechanism

The sulfurization of phosphite triesters by ADTT is a rapid and efficient process that converts the unstable phosphite triester intermediate into a stable phosphorothioate triester. Contrary to early proposals, the reaction does not produce carbon disulfide and cyanamide.[1][2][3] Instead, the mechanism proceeds through a well-defined pathway involving nucleophilic attack and the formation of a phosphonium intermediate.

The established reaction mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite triester on the sulfur atom adjacent to the thiocarbonyl (C=S) group of the ADTT molecule.[1][4] This site of attack is favored over the sulfur atom adjacent to the amino group.

-

Formation of a Phosphonium Intermediate: This nucleophilic attack leads to the formation of a transient phosphonium intermediate.[3][5] Kinetic studies support the formation of this intermediate as the rate-limiting step of the reaction.[1][3]

-

Decomposition of the Intermediate: The phosphonium intermediate is unstable and rapidly decomposes. This decomposition involves the cleavage of the sulfur-sulfur bond in the ADTT moiety.

-

Product Formation: The decomposition yields two products: the desired phosphorothioate triester and an unstable byproduct, thiocarbamoyl isothiocyanate.[1][4]

The overall transformation is a clean and high-yielding sulfur transfer, making ADTT a preferred reagent in automated solid-phase oligonucleotide synthesis.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step reaction mechanism between a trialkyl phosphite and ADTT.

Caption: Proposed reaction mechanism of ADTT with a trialkyl phosphite.

Quantitative Data

The efficiency and kinetics of the ADTT-mediated sulfurization have been extensively studied, particularly in the context of oligonucleotide synthesis. The reaction is characterized by its high speed and quantitative conversion.

| Parameter | Value / Observation | Reference(s) |

| Sulfurization Efficiency | > 99% per step in automated solid-phase synthesis. | [6] |

| Reaction Time | Typically 2-3 minutes in solution for oligonucleotide synthesis. | [5][7] |

| Kinetics | Second-order kinetics, consistent with a bimolecular association. | [6] |

| Hammett ρ-value | Approximately -1.0 for substituted triphenyl phosphites in acetonitrile. | [3][4] |

| Taft ρ*-value | Approximately -1.20 for trialkyl phosphites. | [6] |

| Entropy of Activation (ΔS‡) | Very negative, approximately -114 ± 15 J mol⁻¹ K⁻¹. | [1][3][8] |

| Byproducts | Unstable thiocarbamoyl isothiocyanate; no carbon disulfide or cyanamide detected. | [1][4][5] |

The negative Hammett and Taft values indicate the buildup of a partial positive charge on the phosphorus atom in the transition state, which is consistent with a nucleophilic attack mechanism. The large negative entropy of activation supports a highly ordered, bimolecular transition state.[1][3][6]

Experimental Protocols

The primary application of ADTT as a sulfurizing agent is in the automated solid-phase synthesis of phosphorothioate oligonucleotides. The following protocol describes a typical sulfurization step within this process.

Protocol: Sulfurization of a Solid-Support-Bound Phosphite Triester

Materials:

-

Sulfurizing Reagent Solution: 0.02 M this compound (ADTT) in a 9:1 (v/v) mixture of acetonitrile and pyridine.[5] Alternatively, a 0.2 M solution in pyridine can be used.[7]

-

Solid Support: Controlled pore glass (CPG) or polystyrene with the nascent oligonucleotide chain, having just undergone the coupling step to form a phosphite triester linkage.

-

Washing Solvent: Acetonitrile.

-

Automated DNA/RNA Synthesizer.

Procedure:

-

Post-Coupling Wash: Following the coupling of the phosphoramidite monomer to the 5'-hydroxyl of the growing oligonucleotide chain, the solid support is thoroughly washed with acetonitrile to remove any unreacted phosphoramidite and activator.

-